2-(4-Methoxyphenyl)propan-1-ol
Overview
Description
“2-(4-Methoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2 . It is an intermediate used in the production of Nabilone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-2-ol molecule where a hydrogen atom is replaced by a 4-methoxyphenyl group . The InChI code for this compound is 1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 130 °C (Press: 14 Torr), a density of 1.031±0.06 g/cm3 (Predicted), and a pKa of 14.56±0.29 (Predicted) .Scientific Research Applications
Anticancer Activity
A study on compounds from the wood of Millettia leucantha, including a phenolic compound related to 2-(4-Methoxyphenyl)propan-1-ol, demonstrated strong anticancer activity against BCA-1 tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Synthesis and Crystal Structure
Research focusing on the synthesis and crystal structure of related compounds to this compound highlighted their structural properties and potential for further chemical applications (Rivera, Ríos-Motta, & Bolte, 2022).
Antimicrobial Activity
A study synthesized novel compounds structurally similar to this compound, assessing their antimicrobial activity. These compounds showed potential in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Kinetic Resolution and Pharmaceutical Applications
The kinetic resolution of rac-2-phenylpropan-1-ol derivatives, closely related to this compound, has been studied for their potential as pharmaceutical building blocks (Mohammed Shafioul & Cheong, 2012).
Pharmacokinetics and β-Adrenolytic Activity
Research on aminopropan-2-ol derivatives, related to this compound, has been conducted to understand their pharmacokinetics and β-adrenolytic activity, contributing to the development of new therapeutic agents (Walczak, 2014).
Synthesis of Beta Blockers
Compounds similar to this compound have been synthesized for their potential use as beta-blockers, highlighting their significance in cardiovascular pharmacology (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Adrenolytic Activity
The synthesis and adrenolytic activity of propan-2-ol analogs, closely related to this compound, have been studied, exploring their potential in treating various cardiovascular disorders (Groszek et al., 2009).
Cardioselectivity in Beta-Blockers
Research on 1-(aralkylamino)-3-(aryloxy)propan-2-ols, structurally related to this compound, assessed their cardioselectivity, an essential factor in developing safer cardiovascular drugs (Rzeszotarski et al., 1983).
Safety and Hazards
“2-(4-Methoxyphenyl)propan-1-ol” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed .
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNDDUFWVYIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311641 | |
Record name | 2-(4-methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27877-68-5 | |
Record name | NSC244475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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